Lanthanum(III) trifluoromethanesulfonate hydrate
Description
Chemical Identity and Nomenclature
This compound exists under multiple systematic and common nomenclature systems, reflecting its widespread use across different chemical disciplines. The compound is formally designated by the Chemical Abstracts Service with the registry number 34629-21-5 for the hydrated form, while the anhydrous variant carries the identifier 52093-26-2. The molecular formula is represented as (CF₃SO₃)₃La·xH₂O, where x typically ranges from 8 to 9 water molecules in the fully hydrated crystalline form.
The systematic International Union of Pure and Applied Chemistry name for this compound is lanthanum(3+); trifluoromethanesulfonate; hydrate, though it is more commonly referenced in scientific literature through several synonymous designations. These alternative names include lanthanum triflate hydrate, lanthanum(III) triflate hydrate, and tris(trifluoromethanesulfonato)lanthanum hydrate. The structural representation follows the pattern La(H₂O)₉₃, indicating that the nine water molecules are coordinated directly to the lanthanum center, while the triflate anions serve as counterions.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 34629-21-5 |
| Molecular Formula | (CF₃SO₃)₃La·xH₂O |
| Linear Formula | (CF₃SO₃)₃La·xH₂O |
| Molecular Weight | 604.13 g/mol (hydrated) |
| International Union of Pure and Applied Chemistry Name | lanthanum(3+); trifluoromethanesulfonate; hydrate |
| Simplified Molecular Input Line Entry System | O.O=S(=O)(OLaOS(=O)(=O)C(F)(F)F)C(F)(F)F |
| International Chemical Identifier Key | CTIQOTSXSWQWHG-UHFFFAOYSA-K |
The degree of hydration represents a critical aspect of the compound's identity, with commercial preparations typically containing 8-9 water molecules per lanthanum center. This hydration level significantly influences both the physical properties and catalytic behavior of the material, as the coordinated water molecules participate in the overall coordination environment of the lanthanum ion.
Historical Development in Coordination Chemistry
The development of lanthanide trifluoromethanesulfonates as practical synthetic tools emerged from the broader evolution of Lewis acid catalysis in organic chemistry during the late 20th century. Traditional Lewis acids such as aluminum chloride and ferric chloride, while highly effective, suffered from significant limitations including moisture sensitivity and the formation of irreversible complexes with reaction products. These limitations necessitated the use of strictly anhydrous conditions and stoichiometric quantities of catalyst, leading to substantial waste generation and process complexity.
The pioneering work in lanthanide triflate chemistry addressed these fundamental challenges by exploiting the unique properties of lanthanide ions. Unlike their transition metal counterparts, lanthanide ions maintain their Lewis acidity even in the presence of coordinated water molecules, enabling catalytic processes to proceed efficiently in aqueous or mixed aqueous-organic media. This breakthrough represented a paradigm shift in Lewis acid catalysis, moving away from the requirement for strictly anhydrous conditions.
Kobayashi and colleagues made seminal contributions to the field through their systematic investigation of lanthanide triflates in various organic transformations. Their work demonstrated that these catalysts could facilitate Mannich-type reactions, Diels-Alder cycloadditions, and three-component coupling reactions with remarkable efficiency in aqueous media. The water tolerance of these systems not only simplified reaction procedures but also aligned with growing environmental concerns regarding solvent use and waste generation.
The synthetic methodology for lanthanide triflates was established through straightforward acid-base reactions between lanthanide oxides and trifluoromethanesulfonic acid in aqueous solution. This approach provided a reliable route to high-purity materials and enabled the preparation of various lanthanide triflates with consistent properties. The reaction proceeds according to the stoichiometry: Ln₂O₃ + 6HOTf + 18H₂O → 2Ln(H₂O)₉₃ + 3H₂O, where the hydrated lanthanide triflate precipitates from solution.
Research efforts in coordination chemistry have revealed the structural complexity of lanthanide triflate hydrates, with crystallographic studies showing that the metal centers adopt nine-coordinate geometries with the triflate anions serving as outer-sphere counterions. This structural arrangement contributes to the compounds' stability and solubility characteristics, while maintaining the Lewis acidic character necessary for catalytic applications.
Key Physicochemical Properties
The physicochemical properties of this compound reflect its unique position as a water-stable Lewis acid, combining characteristics typically associated with ionic salts and coordination complexes. The compound appears as a white to light beige crystalline powder with excellent thermal stability and remarkable solubility in polar solvents.
Table 2: Physical Properties of this compound
The exceptional water solubility of this compound distinguishes it from many other lanthanide compounds and enables its use in aqueous reaction media. Solubility studies indicate that the compound dissolves readily in water, ethanol, and acetone, while showing limited solubility in less polar solvents such as diethyl ether and complete insolubility in hydrocarbons like benzene and hexane.
Thermal analysis reveals that the hydrated compound maintains structural integrity up to approximately 180°C, at which point dehydration begins to occur. Complete dehydration to the anhydrous form requires heating between 180-200°C under reduced pressure, following the reaction: La(H₂O)₉₃ → La(OTf)₃ + 9H₂O. This dehydration process is reversible, and the anhydrous material readily rehydrates upon exposure to atmospheric moisture due to its hygroscopic nature.
Table 3: Solubility Profile of this compound
The Lewis acidity of this compound represents one of its most significant chemical properties, enabling its function as an effective catalyst for a diverse range of organic transformations. Despite the presence of coordinated water molecules, the compound maintains sufficient Lewis acidic character to activate carbonyl groups, coordinate with electron-rich species, and facilitate various bond-forming reactions. This characteristic arises from the hard acid nature of the lanthanum(III) ion and the weakly coordinating properties of the triflate anions.
Spectroscopic investigations have provided insights into the coordination environment and electronic structure of the compound. The trifluoromethanesulfonate ligands exhibit characteristic vibrational frequencies in infrared spectroscopy, while nuclear magnetic resonance studies using paramagnetic lanthanide analogs have revealed information about substrate-metal interactions during catalytic processes. These analytical techniques have proven invaluable for understanding the mechanism of action and optimizing catalytic conditions for specific applications.
Properties
CAS No. |
34629-21-5 |
|---|---|
Molecular Formula |
C3H5F9LaO10S3 |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
lanthanum;trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/3CHF3O3S.La.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2 |
InChI Key |
MTTJOURSFCOFPS-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[La+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[La] |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
Lanthanum(III) trifluoromethanesulfonate hydrate, commonly referred to as lanthanum triflate, is a rare earth metal compound that has garnered attention in various scientific fields, particularly in organic synthesis and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Overview of this compound
- Molecular Formula :
- Molecular Weight : Approximately 288.98 g/mol
- Appearance : White to almost white crystalline solid
- CAS Number : 52093-26-2
This compound is characterized by its high solubility in water and polar solvents, making it a versatile Lewis acid catalyst in various chemical reactions. Its ability to function in aqueous environments enhances its utility in biological and industrial applications.
The biological activity of this compound primarily stems from its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The coordination lowers the activation energy for reactions involving carbonyl compounds and amines, making it an effective catalyst for amidation and other organic transformations .
Catalytic Applications in Biological Synthesis
This compound is extensively utilized in the synthesis of biologically active compounds and pharmaceuticals. Its catalytic properties enable the following reactions:
- Direct Amidation : It catalyzes the direct amidation of esters with amines under mild conditions, producing amides efficiently .
- Aldol Reactions : The compound facilitates aldol reactions between silyl enol ethers and aldehydes, contributing to the formation of complex organic molecules.
- Friedel-Crafts Reactions : It serves as an alternative catalyst for Friedel-Crafts acylations and alkylations, which are vital processes in organic synthesis .
Research Findings
Several studies have highlighted the effectiveness and versatility of this compound in catalysis:
- Direct Amidation Studies : Research demonstrated that lanthanum triflate is a highly effective single-component catalyst for synthesizing a variety of amides directly from esters and amines under mild conditions .
- Immobilization on Graphene Oxide : A study explored the immobilization of lanthanum(III) triflate on graphene oxide, presenting it as a new multifunctional heterogeneous catalyst for one-pot multi-component reactions .
- Hydration Studies : Investigations into the hydration of lanthanoid ions revealed insights into the structural characteristics of hydrated lanthanum ions, which can influence its catalytic properties .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other similar compounds:
| Compound | Lewis Acidity | Solubility | Key Applications |
|---|---|---|---|
| This compound | High | High | Organic synthesis, drug development |
| Scandium(III) Triflate | Moderate | Moderate | Organic reactions |
| Ytterbium(III) Trifluoromethanesulfonate Hydrate | High | High | Catalysis in organic synthesis |
Scientific Research Applications
Chemical Properties and Characteristics
- Chemical Formula :
- Molecular Weight : 604.13 g/mol
- Appearance : White crystalline powder
- Solubility : Highly soluble in polar solvents, including water
Organic Synthesis
Lanthanum(III) trifluoromethanesulfonate serves as a highly effective Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Key reactions include:
- Aldol Reactions : Catalyzes the reaction of silyl enol ethers with aldehydes.
- Friedel-Crafts Reactions : Used in acylations and alkylations, providing an alternative to aluminum chloride.
- Amidation Reactions : Enables direct amidation of esters with amines under mild conditions.
Medicinal Chemistry
The compound's ability to catalyze complex organic transformations makes it instrumental in synthesizing biologically active compounds and pharmaceutical intermediates. For example:
- Urea Synthesis : Facilitates the production of nonsymmetric ureas from protected amines, essential for drug formulations.
Materials Science
Lanthanum(III) trifluoromethanesulfonate is utilized in the development of advanced materials due to its unique catalytic properties and compatibility with various substrates. Its applications extend to:
- Nanoparticle Synthesis : Employed in the synthesis of nanoparticles for drug delivery systems.
- Thin Film Deposition : Utilized in producing thin films for electronic applications.
Case Study 1: Amidation Reactions
A study demonstrated that lanthanum(III) trifluoromethanesulfonate effectively catalyzes amidation reactions, achieving high yields with various substrates under mild conditions. This highlights its potential utility in synthesizing complex organic molecules relevant to medicinal chemistry.
Case Study 2: Urea Synthesis
Research by Bui et al. showcased the compound's role in converting protected amines into nonsymmetric ureas efficiently. This process is significant for developing compounds with therapeutic applications.
Chemical Reactions Analysis
Aldol Reactions
Lanthanum triflate catalyzes aldol reactions between silyl enol ethers and aldehydes under mild conditions. This reaction proceeds efficiently in water or aqueous-organic solvents, producing β-hydroxy carbonyl compounds with high regioselectivity.
Reaction Example :
textSilyl enol ether + Aldehyde → Aldol adduct Conditions: 0.1–5 mol% La(OTf)₃, H₂O/THF, 25°C, 1–12 h Yield: 70–95% [5][6]
Key Features :
-
Tolerates aromatic and aliphatic aldehydes.
-
No need for inert atmospheres or anhydrous solvents.
Friedel-Crafts Alkylation/Acylation
The compound facilitates Friedel-Crafts reactions, offering an eco-friendly alternative to AlCl₃. It activates electrophiles (alkyl/aryl halides or acyl chlorides) for substitution on aromatic rings.
Reaction Example :
textAnisole + Acetyl chloride → 4-Methoxyacetophenone Conditions: 5 mol% La(OTf)₃, CH₂Cl₂, reflux, 2 h Yield: 85% [4][5]
Comparison with Traditional Catalysts :
| Parameter | La(OTf)₃ | AlCl₃ |
|---|---|---|
| Water Tolerance | High | Low |
| Recyclability | Yes | No |
| Reaction Medium | Aqueous | Anhydrous |
Michael Additions
The catalyst promotes Michael additions of nucleophiles (e.g., indoles, malonates) to α,β-unsaturated carbonyl compounds.
Reaction Example :
textIndole + Methyl vinyl ketone → 3-(3-Oxobutyl)indole Conditions: 5 mol% La(OTf)₃, H₂O, 50°C, 3 h Yield: 92% [5][6]
Mechanistic Insight :
La³⁰⁺ coordinates with the carbonyl oxygen of the enone, polarizing the π-system and enhancing electrophilicity at the β-position .
Baylis-Hillman Reaction
The catalyst accelerates the Baylis-Hillman coupling between acrylates and aldehydes, producing α-hydroxy esters.
Reaction Example :
textMethyl acrylate + Benzaldehyde → Methyl α-(Hydroxybenzyl)acrylate Conditions: 5 mol% La(OTf)₃, H₂O, 25°C, 6 h Yield: 78% [5]
Advantages :
-
Short reaction times compared to uncatalyzed systems.
-
Minimal byproduct formation.
Hydrolysis and Aqua Coordination Dynamics
The hydrated structure ([La(H₂O)₉]³⁺) undergoes dynamic water exchange, critical for catalytic activity:
-
Fast positional exchange between equatorial and capping water molecules occurs above 360 K .
-
Dehydration at 180–200°C under vacuum yields anhydrous La(OTf)₃, which remains hygroscopic .
Structural Data :
| Bond/Parameter | Value (Å/°) | Source |
|---|---|---|
| La–O (avg) | 2.553(7) | |
| La···C (avg) | 3.566(4) | |
| ∠La–O–C | 137(1) |
Comparison with Other Lanthanide Triflates
La(OTf)₃ exhibits distinct reactivity due to its larger ionic radius (1.032 Å) and higher hydration stability compared to smaller lanthanides (e.g., Lu³⁺, ionic radius 0.861 Å) .
| Property | La(OTf)₃ | Lu(OTf)₃ |
|---|---|---|
| Hydration Number | 9 | 8.2 |
| Water Exchange Rate | Slower | Faster |
| Catalytic Efficiency | Higher | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ionic Radii and Coordination Chemistry
Lanthanum(III) has an ionic radius of 1.032 Å (for nine-coordinate La³+), significantly larger than other lanthanides and transition metals. This larger radius enables higher coordination numbers (up to 9) compared to smaller ions like Yb³+ (0.868 Å, eight-coordinate) or Lu³+ (0.861 Å, seven-to-eight-coordinate) . Scandium(III) (0.745 Å, six-coordinate) and Yttrium(III) (0.900 Å, eight-coordinate) exhibit intermediate sizes, affecting their Lewis acidity and catalytic behavior .
| Compound | Ionic Radius (Å) | Coordination Number | Hydration State in Triflates |
|---|---|---|---|
| La(CF₃SO₃)₃·xH₂O | 1.032 | 9 | [La(H₂O)₉]³+ |
| Y(CF₃SO₃)₃ | 0.900 | 8 | [Y(H₂O)₈]³+ |
| Yb(CF₃SO₃)₃·xH₂O | 0.868 | 8 | [Yb(H₂O)₈]³+ (partial capping loss) |
| Sc(CF₃SO₃)₃ | 0.745 | 6 | [Sc(H₂O)₆]³+ |
| Ce(CF₃SO₃)₄ (Ce⁴⁺) | 0.870 | 8 | Oxidizing, variable coordination |
Physical and Chemical Properties
| Property | La(CF₃SO₃)₃·xH₂O | Sc(CF₃SO₃)₃ | Yb(CF₃SO₃)₃·xH₂O | Hf(CF₃SO₃)₄ |
|---|---|---|---|---|
| Molecular Weight | 586.11–604.13 | 492.16 | 620.25 | 698.60 |
| Density (g/cm³) | 1.7 | 1.8 | 1.9 | 2.3 |
| Water Solubility | High | High | Moderate | Low |
| Hygroscopicity | Yes | Yes | Yes | No |
| Thermal Stability | Stable to 200°C | Stable to 250°C | Stable to 220°C | Stable to 300°C |
Preparation Methods
Synthesis from Lanthanum Oxide and Trifluoromethanesulfonic Acid
The most common and industrially relevant method for preparing lanthanum(III) trifluoromethanesulfonate hydrate involves the direct reaction of lanthanum oxide (La₂O₃) with trifluoromethanesulfonic acid (HOTf) in the presence of water. This process yields the hydrated lanthanum triflate salt, typically as a nonahydrate complex.
$$
\mathrm{La2O3 + 6 HOTf + 18 H2O \rightarrow 2 La(H2O)93 + 3 H_2O}
$$
- Mechanism: The lanthanum oxide reacts with triflic acid, protonating oxide ions and coordinating water molecules to the lanthanum ion, forming the hydrated complex La(H₂O)₉₃.
- Conditions: The reaction is typically carried out in aqueous solution at ambient temperature or slightly elevated temperatures to ensure complete dissolution and reaction.
- Product: The product is a white crystalline solid or powder of lanthanum(III) triflate nonahydrate, stable under ambient conditions.
This method is favored due to its simplicity, scalability, and the availability of starting materials. The hydrate form is particularly useful because it is water-tolerant and can be directly employed in aqueous catalytic applications.
Dehydration to Obtain Anhydrous Lanthanum(III) Trifluoromethanesulfonate
To obtain the anhydrous form of lanthanum triflate, which is often required for specific catalytic or material science applications, the hydrated salt undergoes controlled thermal dehydration.
- The hydrated lanthanum triflate La(H₂O)₉₃ is heated gradually between 180 °C and 200 °C.
- This heating is performed under reduced pressure (vacuum) to facilitate the removal of coordinated water molecules.
- The dehydration reaction proceeds as follows:
$$
La(H2O)93 \xrightarrow[\text{180-200 °C}]{\text{reduced pressure}} La(OTf)3 + 9 H_2O
$$
Purification and Quality Control
Post-synthesis, the product is typically purified to ensure high purity and consistent catalytic performance:
- Recrystallization: The crude hydrate can be recrystallized from water or appropriate solvents to remove impurities.
- Drying: The purified hydrate is dried under vacuum or in a desiccator to achieve the desired hydration level.
- Characterization: Techniques such as X-ray crystallography, EXAFS spectroscopy, and Raman spectroscopy are employed to confirm the hydration state and structural integrity of the compound.
Structural and Hydration Insights from Research
- The hydrated lanthanum triflate exists predominantly as a nonahydrate, with nine water molecules coordinated in a tricapped trigonal prismatic geometry around the La³⁺ ion.
- EXAFS and crystallographic studies confirm that the hydration structure in the solid state closely resembles that in aqueous solution, indicating stability of the hydrate complex.
- The hydration number and bonding distances are consistent with lanthanum's ionic radius and coordination preferences, which influence the compound’s solubility and catalytic behavior.
Summary Table of Preparation Methods
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Synthesis of Hydrate | Reaction of La₂O₃ with HOTf in water | Ambient to mild heating, aqueous | Lanthanum triflate nonahydrate |
| Dehydration | Heating hydrate under reduced pressure | 180–200 °C, vacuum | Anhydrous lanthanum triflate |
| Purification | Recrystallization and drying | Solvent-dependent, vacuum drying | High purity hydrate or anhydrous salt |
| Characterization | EXAFS, X-ray crystallography, Raman spectroscopy | Ambient and low temperature | Confirmation of hydration and structure |
Research Findings and Practical Considerations
- The hydration state is critical for catalytic activity, with the hydrate form being water-tolerant and useful in aqueous-phase reactions.
- The anhydrous form is preferred for non-aqueous or high-temperature applications.
- The preparation method is robust, scalable, and adaptable for producing high-purity lanthanum triflate hydrates and anhydrous salts suitable for research and industrial use.
- The use of triflic acid ensures the formation of stable triflate salts with minimal side reactions compared to other lanthanide salts, facilitating clean synthesis and easy recovery of catalysts.
Q & A
Q. What are the recommended methods for characterizing the purity and hygroscopicity of Lanthanum(III) trifluoromethanesulfonate hydrate?
- Methodological Answer : Purity can be assessed via elemental analysis (e.g., ICP-MS for La³⁺ content) and FTIR spectroscopy to confirm the presence of trifluoromethanesulfonate (CF₃SO₃⁻) groups. Hygroscopicity is evaluated by thermogravimetric analysis (TGA) to quantify water content and monitor mass changes under controlled humidity. Storage in a desiccator with anhydrous calcium sulfate is advised to minimize moisture absorption .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to its hygroscopic nature, the compound must be stored in airtight containers under inert gas (e.g., argon) and kept in a desiccator. Handling should occur in a glovebox or under dry nitrogen flow. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to prevent skin/eye irritation, as indicated by analogous triflate safety protocols .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is typically synthesized by reacting lanthanum oxide (La₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in aqueous or anhydrous conditions. The reaction is refluxed at 80–100°C for 6–12 hours, followed by solvent evaporation and recrystallization from ethanol/water mixtures. Purity is confirmed via XRD to verify crystal structure .
Advanced Research Questions
Q. How does this compound function as a Lewis acid catalyst in biomass conversion reactions?
- Methodological Answer : The La³⁺ center acts as a strong Lewis acid, polarizing substrates like cellulose-derived glucose to facilitate dehydration and rearrangement reactions. For example, in levulinic acid synthesis from glucose, the catalyst promotes glucose isomerization to fructose and subsequent acid-catalyzed dehydration. Reaction efficiency is optimized by varying temperature (e.g., 150°C), pressure (15 bar), and solvent systems (subcritical ethanol) .
Q. What strategies can mitigate catalyst deactivation of this compound in prolonged reactions?
- Methodological Answer : Deactivation often arises from ligand poisoning or hydrolysis. Strategies include:
- Using anhydrous solvents and molecular sieves to sequester water.
- Modifying the catalyst with hydrophobic ionic liquids to reduce CF₃SO₃⁻ leaching.
- Regenerating the catalyst via post-reaction washing with acetone and reactivation at 120°C under vacuum .
Q. How can researchers analyze contradictory data on the catalytic activity of this compound in different solvent systems?
- Methodological Answer : Contradictions may arise from solvent polarity effects on La³⁺ coordination. Systematic studies should compare turnover numbers (TON) and activation energies (via Arrhenius plots) in aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents. In situ Raman spectroscopy can monitor changes in the catalyst’s coordination sphere during reactions .
Q. What experimental designs are optimal for studying the stability of this compound under high-temperature catalytic conditions?
- Methodological Answer : Use accelerated stability testing:
- Conduct TGA-DSC to determine decomposition thresholds (e.g., >200°C).
- Perform continuous flow experiments with online ICP-MS to detect La³⁺ leaching.
- Pair with post-reaction XRD to assess structural integrity after thermal cycling .
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
